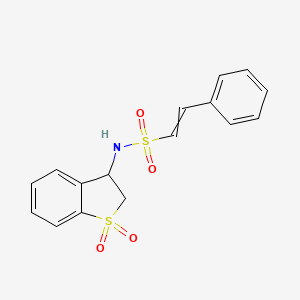
N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)-2-phenylethene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)-2-phenylethene-1-sulfonamide is a useful research compound. Its molecular formula is C16H15NO4S2 and its molecular weight is 349.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)-2-phenylethene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H13N1O3S1 |
| Molecular Weight | 263.31 g/mol |
| CAS Number | 2411239-14-8 |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its structural features, particularly the sulfonamide group and the benzothiophene core . These components allow the compound to interact with various biological targets:
- Enzyme Inhibition: The sulfonamide moiety can form hydrogen bonds with active sites on enzymes, inhibiting their activity.
- Receptor Modulation: The benzothiophene structure may interact with cellular receptors, potentially influencing signaling pathways.
Biological Activities
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance:
- In vitro Studies: The compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound's ability to inhibit cell proliferation has been investigated in several cancer cell lines:
- Case Study: A study reported that treatment with the compound resulted in a dose-dependent reduction in viability in HeLa cells (human cervical cancer cells), suggesting potential anticancer activity.
Anti-inflammatory Effects
Research indicates that compounds related to this sulfonamide may possess anti-inflammatory properties:
- Mechanism: The inhibition of pro-inflammatory cytokines was observed in cell culture models treated with the compound.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Eigenschaften
IUPAC Name |
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c18-22(19)12-15(14-8-4-5-9-16(14)22)17-23(20,21)11-10-13-6-2-1-3-7-13/h1-11,15,17H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVROBHVZFDCCFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














